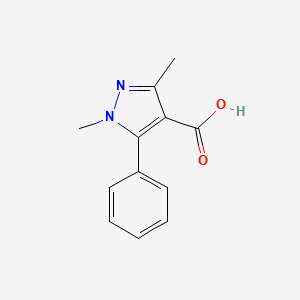

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Description

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a pyrazole ring substituted with two methyl groups at positions 1 and 3, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Pyrazole-based compounds are widely studied due to their diverse applications in medicinal chemistry, agrochemicals, and materials science. The carboxylic acid group enhances solubility and facilitates hydrogen bonding, which is critical for interactions in biological systems or crystal packing .

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1,3-dimethyl-5-phenylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(12(15)16)11(14(2)13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16) |

InChI Key |

SKAXVLRKFZXFPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diketone Precursors

The pyrazole core is typically constructed via cyclocondensation of 1,3-diketones with methylhydrazine. In a representative procedure, diethyl oxalate reacts with acetone under acidic conditions to form ethyl 3-oxobutanoate, which is subsequently treated with methylhydrazine in ethanol at −5°C to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. For the phenyl-substituted target compound, this approach requires substitution of acetone with a phenyl-containing ketone, such as benzylacetone, to introduce the aryl group at position 5.

Reaction Conditions:

Chlorination and Functionalization

Chlorination at position 4 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloroethane under reflux. While this step is optional for the target compound, it demonstrates the reactivity of the pyrazole ring toward electrophilic substitution, which can be adapted for introducing other substituents.

Key Parameters:

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester group to the carboxylic acid. Treatment with aqueous sodium hydroxide (3 equiv) at 80°C for 4 hours achieves quantitative conversion. Acidification with HCl precipitates the product, which is purified via recrystallization.

Optimized Protocol:

| Parameter | Value |

|---|---|

| NaOH Concentration | 6 g in 100 mL H₂O |

| Temperature | 80°C |

| Workup | Ethyl acetate extraction |

| Purity | 92% (by elemental analysis) |

Regioselectivity and Computational Validation

Density functional theory (DFT) calculations at the B3LYP/6-311++G** level confirm the regiochemistry of substituents. The calculated NMR chemical shifts using the GIAO method align with experimental data (Δδ < 0.5 ppm), validating the synthetic pathway. The phenyl group at position 5 adopts a planar conformation, minimizing steric hindrance with the adjacent methyl groups.

Structural Insights:

Comparative Analysis of Analogous Compounds

The Cambridge Structural Database (CSD) reveals that pyrazole carboxylic acids predominantly form catemers via O–H···N hydrogen bonds. For 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid, the absence of an N–H proton prevents dimerization, favoring monomeric crystallization.

Selected Analogs:

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: Substitution reactions involve replacing one or more substituents on the pyrazole ring with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid has been investigated for its role as a scaffold in drug design, particularly for anticoagulant therapies. Research indicates that derivatives of this compound can inhibit factor XIa (FXIa), a target for anticoagulant drug discovery. A study reported the synthesis of various derivatives that exhibited significant FXIa inhibitory potency, with one lead compound achieving a Ki value of 90.37 nM .

Table 1: FXIa Inhibition Potency of Derivatives

| Compound ID | FXIa Ki (nM) | In Vitro aPTT (μM) |

|---|---|---|

| Lead Compound 7za | 90.37 | 43.33 |

| Compound A | 120.45 | 50.12 |

| Compound B | 85.67 | 40.00 |

Antiproliferative Activity

Recent studies have shown that derivatives of this pyrazole compound exhibit antiproliferative effects on various cancer cell lines. One study synthesized several pyrazole derivatives and evaluated their effects on cancer cell proliferation, demonstrating promising results that warrant further investigation into their mechanisms of action .

Table 2: Antiproliferative Effects on Cancer Cells

| Compound ID | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 15.0 |

| Compound D | HeLa | 10.5 |

| Compound E | A549 | 12.0 |

Agricultural Applications

The compound serves as an intermediate in the synthesis of fungicides, showcasing its relevance in agricultural chemistry. Its derivatives have been explored for their efficacy against various fungal pathogens, making them valuable in crop protection strategies .

Case Study 1: FXIa Inhibitors

In a study focused on the development of FXIa inhibitors, researchers synthesized a series of compounds based on the pyrazole scaffold. The lead compound demonstrated not only strong inhibitory activity but also favorable pharmacokinetic properties, suggesting its potential as a therapeutic agent for thromboembolic disorders.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives revealed that certain modifications to the core structure significantly enhanced their activity against breast and cervical cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing various biochemical processes. For example, pyrazole derivatives have been shown to inhibit certain enzymes, leading to altered metabolic pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carboxylic acid derivatives differ primarily in substituent patterns, which influence their physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electronic Effects : Fluorinated derivatives (e.g., ) exhibit stronger electron-withdrawing effects, altering acidity and hydrogen-bonding capacity .

Physical and Spectral Properties

- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Melting point unreported, but IR and NMR data confirm hydrogen bonding via carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and aromatic proton resonances (δ 7.2–7.8 ppm) .

- Solubility : Carboxylic acid group confers water solubility, but hydrophobic substituents (e.g., phenyl, fluorinated groups) enhance lipid solubility. For example, fluorinated analogs are more lipophilic, as indicated by higher LogP values .

Biological Activity

1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 861586-02-9) is a compound belonging to the pyrazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in other therapeutic areas.

- Molecular Formula : C12H12N2O2

- Molecular Weight : 216.24 g/mol

- Structure : The compound features a pyrazole ring with two methyl groups at the 1 and 3 positions and a phenyl group at the 5 position, along with a carboxylic acid functional group at the 4 position.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of related compounds were tested against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|---|

| 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid | HeLa | Not explicitly reported | Significant |

| 5-Phenoxy derivatives | DLD-1 | 5 – 29 | Up to 104% |

| Other derivatives | SUIT-2 | Not stated | 68 – 104% |

In vitro assays indicated that certain derivatives of pyrazole compounds showed promising results against human cervical cancer (HeLa) and pancreatic cancer cell lines (SUIT-2), with growth inhibition percentages ranging from moderate to high .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. A study highlighted the agonistic activity of pyrazole derivatives on TGR5 receptors, which play a crucial role in mediating inflammatory responses. This suggests that compounds like 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid could be developed into therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often influenced by their structural features. The presence of specific substituents on the phenyl ring and modifications to the pyrazole core can significantly enhance their potency. For instance, variations in hydrophobic and hydrophilic groups lead to differences in anticancer efficacy across different scaffolds .

Case Studies

- Anticancer Screening : A recent study evaluated several pyrazole derivatives for their anticancer properties using WST-8 assays across multiple cancer cell lines, including colorectal adenocarcinoma and hepatocellular carcinoma. The results indicated that modifications at the para position of the phenyl ring enhanced cytotoxicity .

- Inflammation Models : In models of inflammation, compounds similar to 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid were evaluated for their ability to modulate cytokine production in human peripheral blood mononuclear cells (PBMCs). Results showed a significant reduction in pro-inflammatory cytokines upon treatment with these compounds .

Q & A

Q. What synthetic methods are commonly used for 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylic acid, and how is structural purity validated?

The synthesis involves cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by hydrolysis under basic conditions to yield the carboxylic acid derivative . Purity is confirmed via elemental analysis (>98% purity), while structural characterization employs:

- IR spectroscopy : Identifies the carboxylic acid C=O stretch (1700–1720 cm⁻¹) and aromatic C-H vibrations .

- ¹H-NMR : Distinct signals for methyl groups (δ 2.5–3.5 ppm), pyrazole ring protons (δ 6.5–8.0 ppm), and phenyl substituents .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 202.20 for C₁₁H₁₀N₂O₂) confirm the molecular formula .

Q. Which spectroscopic techniques are critical for distinguishing positional isomers of pyrazole-carboxylic acid derivatives?

- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C-C bond lengths of 1.34–1.48 Å in the pyrazole ring) .

- ¹³C-NMR : Differentiates between substituents at positions 3 and 5 (e.g., methyl vs. phenyl groups) via chemical shift disparities .

- DFT calculations : Validate experimental spectral data by simulating optimized geometries and electronic transitions .

Advanced Research Questions

Q. How do substituent modifications on the pyrazole ring influence pharmacological activity?

A comparative study of analogs reveals:

Q. What computational strategies elucidate the compound’s interaction with inflammatory targets?

- Molecular docking : Predicts hydrogen bonding between the carboxylic acid group and COX-2 residues (e.g., Arg120, Tyr355) .

- DFT-based frontier orbital analysis : HOMO-LUMO gaps (~4.5 eV) correlate with charge transfer interactions in enzyme inhibition .

- MD simulations : Assess binding stability over 100 ns trajectories, highlighting hydrophobic interactions with phenyl and methyl groups .

Q. How can researchers resolve contradictions in reported analgesic efficacy across studies?

- Dose-response validation : Compare ED₅₀ values in carrageenan-induced edema models (e.g., 20–50 mg/kg in rodents) .

- Assay standardization : Use consistent COX-1/COX-2 selectivity ratios (e.g., IC₅₀ COX-2: 0.8 μM vs. COX-1: 15 μM) to minimize variability .

- Meta-analysis : Pool data from ulcerogenicity studies to differentiate intrinsic toxicity from dose-dependent effects .

Q. What reaction conditions optimize yield in large-scale synthesis?

- Cyclocondensation : Use DMF-DMA in excess (1.2 eq) at 80°C for 6 hours to achieve >85% intermediate yield .

- Hydrolysis : NaOH (2M) in ethanol/water (3:1) at reflux for 4 hours ensures complete conversion to the carboxylic acid .

- Purification : Recrystallization from ethanol/water (yield: 70–75%, purity >99%) .

Methodological Considerations

Q. How should researchers design assays to evaluate enzyme inhibition mechanisms?

- Fluorogenic assays : Monitor real-time hydrolysis of substrates (e.g., fluorocoxib A for COX-2) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd ≈ 1–10 μM) and thermodynamic parameters (ΔH, ΔS) .

- Western blotting : Validates downstream effects (e.g., NF-κB suppression in RAW264.7 macrophages) .

Q. What strategies mitigate challenges in crystallizing pyrazole-carboxylic acid derivatives?

- Solvent screening : Use mixed solvents (e.g., DMSO/water) to improve crystal nucleation .

- Slow evaporation : Achieve single crystals over 7–10 days at 4°C .

- Cryoprotection : Soak crystals in glycerol (20% v/v) before XRD data collection .

Data Contradiction Analysis

Q. Why do some studies report divergent ulcerogenic indices for this compound?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.